molecular formula C11H10N2O3 B8314610 Methyl 2-methoxy-1,8-naphthyridine-3-carboxylate

Methyl 2-methoxy-1,8-naphthyridine-3-carboxylate

Cat. No. B8314610
M. Wt: 218.21 g/mol
InChI Key: JWRAUJQNFVVERX-UHFFFAOYSA-N
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Patent
US08415333B2

Procedure details

Methyl 2-methoxy-1,8-naphthyridine-3-carboxylate (87.0 mg, 0.40 mmol) was dissolved in MeOH. NaOH (1.2 ml, 1M aqueous solution) was added to the solution and the mixture stirred at room temperature for 18 h. The organic solvent was removed under reduced pressure. The remaining aqueous residue was treated with HCl (1M aqueous solution) until slightly acidic and the product extracted with EtOAc. The combined organic phases were dried over MgSO4, filtered and concentrated yielding 2-methoxy-1,8-naphthyridine-3-carboxylic acid which was coupled without further purification to 3-(trifluoromethyl)benzylamine using the general amide coupling procedure. The crude product was purified by flash chromatography, CH2Cl2/MeOH 96:4, yielding 124 mg (86%) of the title compound.
Quantity
87 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([C:13]([O:15]C)=[O:14])=[CH:11][C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
87 mg
Type
reactant
Smiles
COC1=NC2=NC=CC=C2C=C1C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The remaining aqueous residue was treated with HCl (1M aqueous solution) until slightly acidic and the product
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=NC2=NC=CC=C2C=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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